molecular formula C11H12N2O3 B15332404 Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15332404
M. Wt: 220.22 g/mol
InChI Key: RZYAGWLBFYOKGG-UHFFFAOYSA-N
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Description

Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 6-methoxyimidazo[1,5-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry, to ensure higher yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has shown promise in several scientific research areas:

  • Medicine: It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties.

  • Biology: The compound has been used in biochemical assays to study enzyme inhibition and receptor binding.

  • Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism by which Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of a methoxy group.

Uniqueness: Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is unique due to its methoxy group, which can influence its chemical reactivity and biological activity compared to its halogenated counterparts.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 6-methoxyimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-6-8-4-5-9(15-2)7-13(8)10/h4-7H,3H2,1-2H3

InChI Key

RZYAGWLBFYOKGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2)OC

Origin of Product

United States

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